5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro-
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Overview
Description
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro-: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring fused with a benzothiazepine ring system. The presence of two chlorine atoms at positions 2 and 10 further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole and benzothiazepine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatographic techniques are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where chlorine can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties. Further research is needed to fully understand its therapeutic potential.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the target proteins, leading to various biological effects. The presence of chlorine atoms may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one: Lacks the chlorine substituents.
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-: Contains only one chlorine atom at position 2.
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-: Contains only one chlorine atom at position 10.
Uniqueness: The presence of two chlorine atoms at positions 2 and 10 in 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro- imparts unique chemical and biological properties. These chlorine atoms may influence the compound’s reactivity, stability, and binding interactions, making it distinct from its analogs.
Properties
CAS No. |
206256-30-6 |
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Molecular Formula |
C15H8Cl2N2OS |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2,10-dichloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H8Cl2N2OS/c16-7-1-3-10-9(5-7)14-13(18-10)15(20)19-11-4-2-8(17)6-12(11)21-14/h1-6,18H,(H,19,20) |
InChI Key |
VAWRDMISXAQNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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